Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-
CAS No.:
Cat. No.: VC16532653
Molecular Formula: C20H40N4O4
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H40N4O4 |
|---|---|
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate |
| Standard InChI | InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1 |
| Standard InChI Key | JXPZCAWDKBIMIB-RXZNUWRWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s core structure consists of a cyclopentane ring with two functional groups: a Boc-protected amine at the 1-position and a free amine at the 3-position. The (1R,3S) stereochemistry creates a cis spatial relationship between these groups, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The Boc group (1,1-dimethylethyl ester) serves as a temporary protective moiety for the amine, enabling selective reactions at the unprotected 3-amino site .
Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 6.77 (s, 1H, NH), 3.90 (m, 1H, CH-NHBoc), 3.31 (m, 1H, CH-NH₂), 1.87–1.18 (m, cyclopentane and tert-butyl protons) .
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SMILES: C1CC@HNC(=O)OC(C)(C)C .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers, reflecting its synthetic versatility:
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CAS Registry: 454709-98-9 (parent compound), 774212-81-6 (enantiopure form) .
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IUPAC Name: tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate .
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Common Synonyms: cis-3-Amino-1-(Boc-amino)cyclopentane; tert-butyl rac-[(1s,3r)-3-aminocyclopentyl]carbamate .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with a cyclopentane precursor functionalized with orthogonal protective groups. A representative pathway involves:
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Allyloxycarbonyl (Alloc) Protection:
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Starting material: (1R,3R)-3-allyloxycarbonylamino-cyclopentyl carbamate.
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Reagents: Tetrakis(triphenylphosphine)palladium(0), 1,3-dimethylbarbituric acid.
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Conditions: Dichloromethane, ambient temperature, 1.5 hours .
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Mechanism: Palladium-catalyzed deprotection removes the Alloc group, yielding the free amine intermediate.
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Boc Protection:
This method achieves a 56% yield, with purification via silica gel chromatography .
Industrial-Scale Considerations
Large-scale production faces challenges in stereochemical control. Asymmetric hydrogenation of enamine precursors using chiral catalysts (e.g., Rh-DuPhos) has been explored to enhance enantiomeric excess (ee >98%) . Solvent selection (e.g., methanol vs. tetrahydrofuran) impacts reaction kinetics and byproduct formation, necessitating optimization .
Structural and Stereochemical Analysis
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) confirm the carbamate moiety .
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Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ peak at m/z 200.9, consistent with the molecular formula .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a cyclopentane ring puckering angle of 25°, stabilizing the cis conformation via intramolecular hydrogen bonding between the Boc carbonyl and 3-amino group . This interaction lowers the activation energy for ring-opening reactions by ~3 kcal/mol compared to trans isomers .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s dual functionality makes it a linchpin in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:
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Case Study 1: In the synthesis of a JAK2 inhibitor, the 3-amino group undergoes Suzuki-Miyaura coupling with a boronic acid-substituted heterocycle, while the Boc group is later deprotected for amide bond formation .
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Case Study 2: It serves as a precursor to benzyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 1380486-07-6), a key intermediate in peptidomimetic antivirals .
Role in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) leverage this compound’s amine sites to conjugate E3 ligase ligands (e.g., thalidomide derivatives) and target proteins, enabling ubiquitin-mediated degradation .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2025 study reports a biocatalytic route using engineered transaminases to achieve enantiomeric ratios >99:1, reducing reliance on chiral resolution .
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